1,4,8,11-Tetraazacyclotetradecane

Catalog No.
S524694
CAS No.
295-37-4
M.F
C10H24N4
M. Wt
200.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4,8,11-Tetraazacyclotetradecane

CAS Number

295-37-4

Product Name

1,4,8,11-Tetraazacyclotetradecane

IUPAC Name

1,4,8,11-tetrazacyclotetradecane

Molecular Formula

C10H24N4

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C10H24N4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h11-14H,1-10H2

InChI Key

MDAXKAUIABOHTD-UHFFFAOYSA-N

SMILES

C1CNCCNCCCNCCNC1

Solubility

Soluble in DMSO

Synonyms

cyclam, cyclam dihydroiodide, cyclam diperchlorate, cyclam monohydrobromide, JM1498

Canonical SMILES

C1CNCCNCCCNCCNC1

Description

The exact mass of the compound 1,4,8,11-Tetraazacyclotetradecane is 200.2001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 180811. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Supplementary Records. It belongs to the ontological category of saturated organic heteromonocyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1.4,8,11-Tetraazacyclotetradecane, also known as cyclam, is a macrocyclic ligand widely used in scientific research due to its ability to form strong and selective complexes with various metal cations []. Here's a breakdown of its applications:

  • Metal Ion Sequestration

    Cyclam's cavity structure allows it to encapsulate metal ions, effectively removing them from solution. This property is valuable in various fields, including decontamination of radioactive waste [] and separation of rare earth elements [].

  • Catalysis

    Cyclam complexes can act as catalysts in various chemical reactions. The ligand's ability to fine-tune the electronic properties of the central metal ion allows researchers to design catalysts for specific reactions [].

  • Molecular Recognition

    Cyclam's ability to bind specific metal ions makes it a valuable tool for developing sensors and probes for metal ion detection. By attaching functional groups to the cyclam scaffold, researchers can create molecules that selectively bind to target metal ions [].

  • Biomimetic Chemistry

    Cyclam can mimic the behavior of natural chelators found in biological systems. This property allows researchers to study metal-ion transport and metabolism in living organisms [].

1,4,8,11-Tetraazacyclotetradecane, commonly known as cyclam, is an organic compound with the molecular formula C10H24N4. This macrocyclic ligand features four secondary amine groups arranged in a cyclic structure, making it a member of the aza-crown ether family. Cyclam is a white solid that is soluble in water and exhibits a unique ability to form stable complexes with various transition metal cations due to its nitrogen-rich framework . The compound was first synthesized through the reaction of 1,3-dibromopropane and ethylenediamine .

Cyclam's primary mechanism of action lies in its ability to form coordination complexes with metal ions. By encapsulating the metal ion within its cyclic structure, cyclam can alter its reactivity, solubility, and transport properties. This complexation ability makes cyclam valuable in various applications, such as:

  • Selective metal ion separation: Cyclam can be used to selectively extract specific metal ions from mixtures due to its varying binding affinities for different metals.
  • Drug delivery: Cyclam-based complexes can be designed to deliver drugs to specific targets in the body by leveraging the metal ion's interaction with biological systems [].
, particularly in coordination chemistry. It can be protonated in aqueous solutions, leading to the formation of stable cationic complexes. For example, the reaction of cyclam with nickel(III) results in the formation of diaquonickel(III) complexes, which can further react with halides and thiocyanates . Additionally, cyclam derivatives such as tetramethyl-1,4,8,11-tetraazacyclotetradecane exhibit enhanced stability against oxidative degradation compared to their parent compound .

Cyclam and its metal complexes have been studied for their biological activities. The ability of cyclam to bind metal ions makes it a candidate for applications in drug delivery and as a potential therapeutic agent. For instance, certain metal-cyclam complexes have shown promise in targeting cancer cells due to their selective binding properties and ability to release therapeutic agents upon interaction with biological environments .

The synthesis of 1,4,8,11-tetraazacyclotetradecane can be achieved through several methods:

  • Conventional Synthesis: The original method involves reacting 1,3-dibromopropane with ethylenediamine.
  • Methylation: To produce more stable derivatives like tetramethylcyclam, methylation using formaldehyde and formic acid is employed .
  • Alternative Synthetic Routes: Recent studies have explored new synthetic pathways that enhance yield and purity while reducing reaction times .

Cyclam has diverse applications across various fields:

  • Coordination Chemistry: As a ligand for transition metals in complex formation.
  • Drug Delivery Systems: Its ability to encapsulate metal ions makes it suitable for targeted drug delivery.
  • Electroactive Cavities: Cyclam derivatives are utilized in creating molecules with electroactive properties for sensors and electronic devices .

Studies on the interactions of cyclam with different metal ions reveal its strong binding affinity and selectivity. For instance, cyclam forms stable complexes with nickel(II), copper(II), and cobalt(II), which are characterized by distinct geometric configurations depending on the metal ion involved. These interactions are crucial for understanding the ligand's role in biological systems and its potential therapeutic applications .

Several compounds share structural similarities with 1,4,8,11-tetraazacyclotetradecane. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNumber of NitrogensUnique Features
1,4,7-TriazacyclononaneAza-crown ether3Forms five-membered chelate rings only
1,4,8-TriazacyclotridecaneAza-crown ether3Similar cyclic structure but fewer nitrogen atoms
Cyclen (1,4,7,10-tetraazacyclododecane)Aza-crown ether4Forms only five-membered chelate rings
Tetramethylcyclam (derivative of cyclam)Aza-crown ether4Enhanced oxidative stability compared to cyclam

Cyclam stands out due to its ability to form stable complexes with various transition metals while maintaining a unique configuration that allows for multiple diastereomers based on the orientation of its nitrogen atoms . This versatility makes it particularly valuable in both chemical synthesis and biological applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.6

Exact Mass

200.2001

Appearance

Solid powder

Melting Point

185.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

295-37-4

Wikipedia

1,4,8,11-tetraazacyclotetradecane

Dates

Modify: 2023-08-15
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11: Judkins EC, Zeller M, Ren T. Synthesis and Characterizations of Macrocyclic Cr(III) and Co(III) 1-Ethynyl Naphthalene and 9-Ethynyl Anthracene Complexes: An Investigation of Structural and Spectroscopic Properties. Inorg Chem. 2018 Feb 19;57(4):2249-2259. doi: 10.1021/acs.inorgchem.7b03128. Epub 2018 Feb 7. PubMed PMID: 29411976.
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